

Spectroscopic data of 2-Bromo-1,1-difluoroethane

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Compound of Interest

Compound Name: 2-Bromo-1,1-difluoroethane

Cat. No.: B1266208

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An In-depth Technical Guide to the Spectroscopic Data of **2-Bromo-1,1-difluoroethane**

This guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-1,1-difluoroethane** (CAS No: 359-07-9), tailored for researchers, scientists, and professionals in the field of drug development. The document presents quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromo-1,1-difluoroethane**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.55	Triplet	14.2	-CH ₂ Br
5.95	Triplet of Triplets	56.4, 4.4	-CHF ₂

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~38 (triplet)	-CH ₂ Br
~115 (triplet)	-CHF ₂

Table 3: ^{19}F NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity
-90 to -120 (approx.)	Triplet

Note: The chemical shift for ^{19}F NMR is an estimated range for fluoroalkanes and may vary based on experimental conditions.

Table 4: Mass Spectrometry Data

m/z	Interpretation
144, 146	Molecular Ion Peak [M] ⁺ , [M+2] ⁺

Table 5: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-3020	Medium	C-H stretching
1400-1450	Medium	C-H bending
1050-1150	Strong	C-F stretching
550-650	Strong	C-Br stretching

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized for the analysis of volatile halogenated hydrocarbons and can be specifically adapted for **2-Bromo-1,1-difluoroethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **2-Bromo-1,1-difluoroethane**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- ^{19}F NMR:
 - Acquire a one-dimensional fluorine spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64).

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra and perform baseline correction.
- Reference the chemical shifts to the residual solvent peak (for ^1H and ^{13}C) or an external standard (e.g., CFCl_3 for ^{19}F).
- Integrate the signals and analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- As **2-Bromo-1,1-difluoroethane** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).

2. Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquire a background spectrum of the clean, empty salt plates.
- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm^{-1}).
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile compound like **2-Bromo-1,1-difluoroethane**.
- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the compound from any impurities.
 - Employ a temperature program to ensure good chromatographic resolution.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

2. Mass Analysis and Detection:

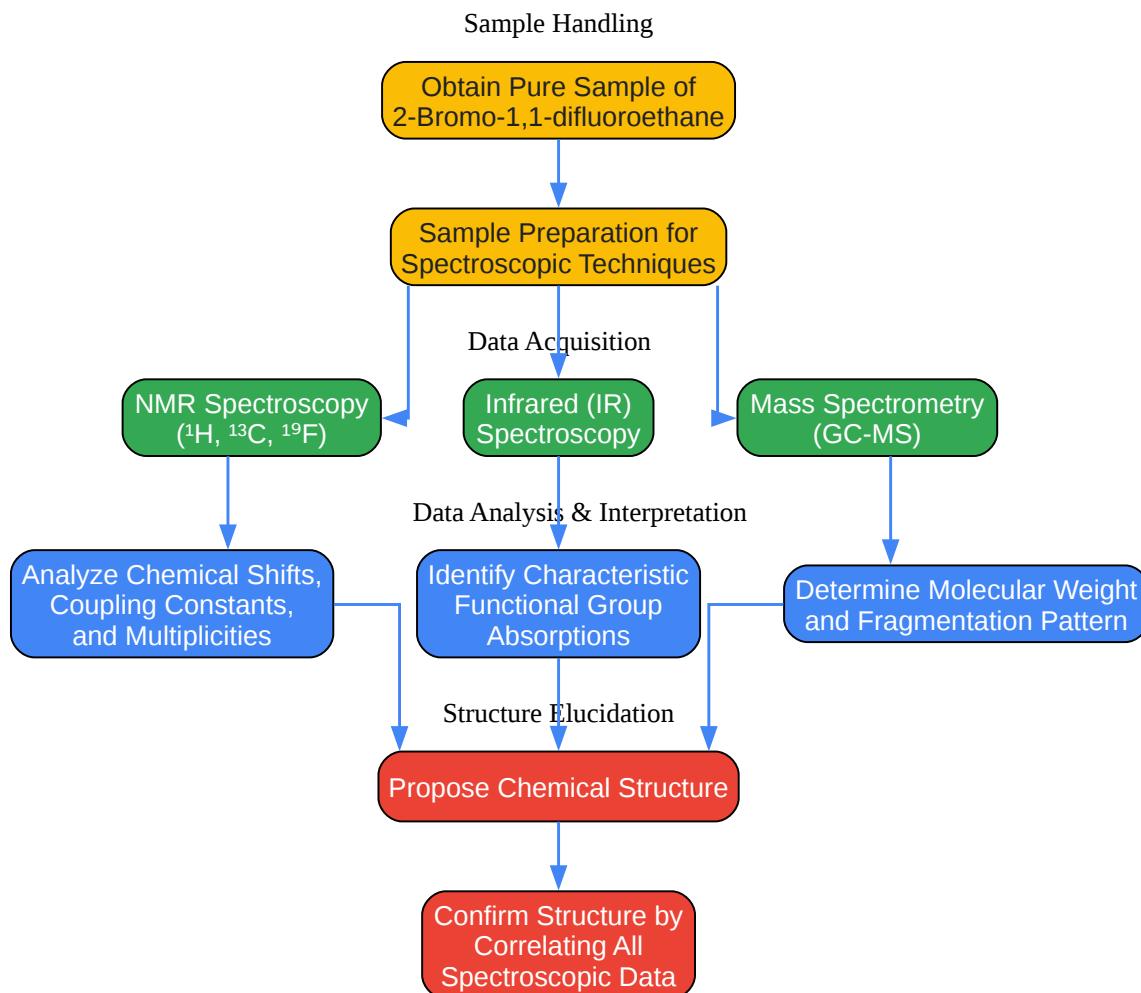
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
- Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

3. Data Processing:

- Identify the molecular ion peak and any characteristic fragment ions.
- Analyze the isotopic pattern of bromine-containing ions ($[M]^+$ and $[M+2]^+$).

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **2-Bromo-1,1-difluoroethane**.



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Caption: Workflow for Spectroscopic Identification.

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